

Application of Fluroxypyrr-¹³C₂ in Water Quality Testing

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Compound of Interest

Compound Name: Fluroxypyrr-13C2

Cat. No.: B12396418

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Application Note and Protocol

Introduction

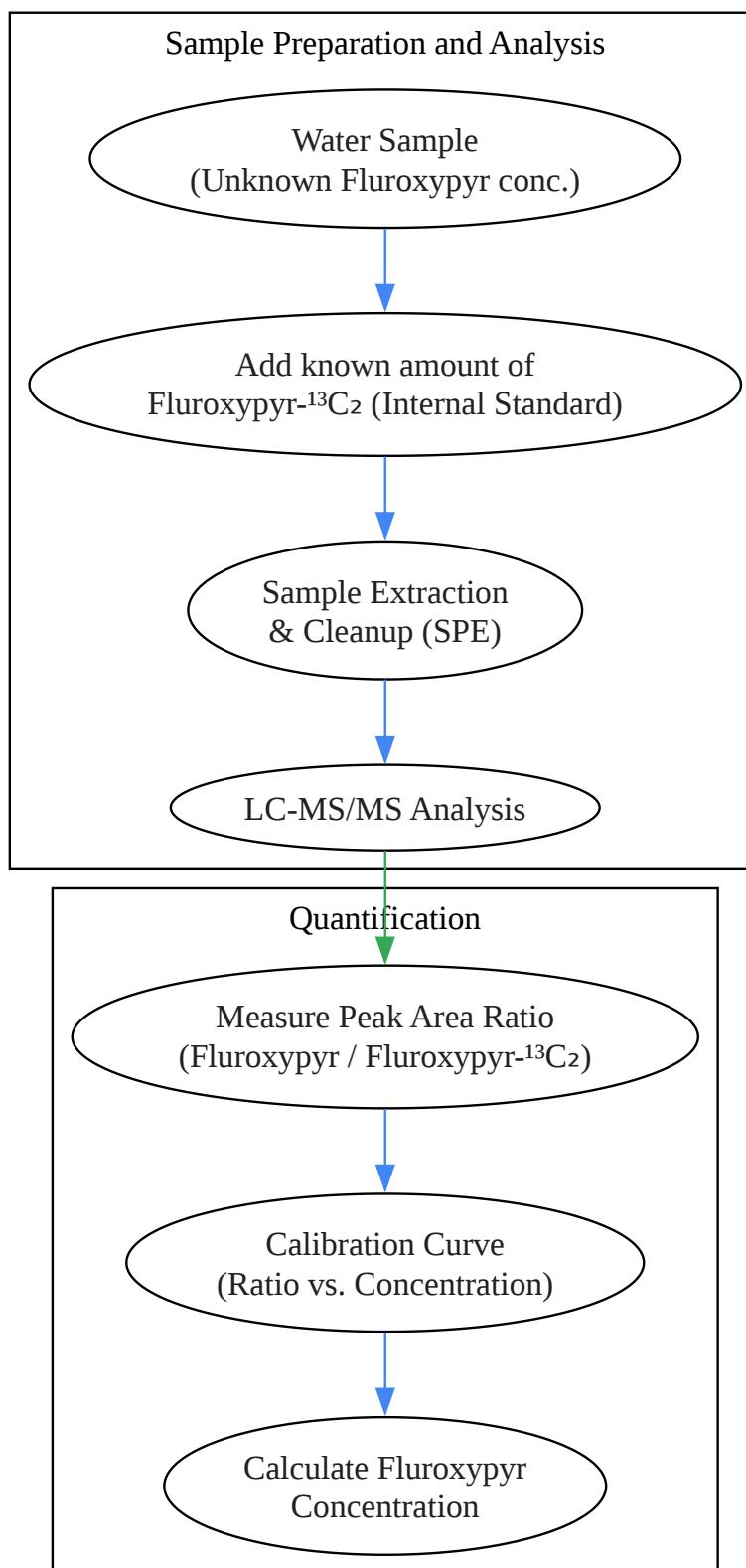
Fluroxypyrr is a systemic herbicide widely used for the control of broadleaf weeds. Its presence in water bodies is a matter of environmental concern, necessitating sensitive and accurate analytical methods for its detection and quantification. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using an isotopically labeled version of the analyte as an internal standard. Fluroxypyrr-¹³C₂ is the ¹³C-labeled form of fluroxypyrr and serves as an ideal internal standard for the quantification of fluroxypyrr in water samples by hyphenated chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[1] This application note provides a detailed protocol for the determination of fluroxypyrr in water samples using Fluroxypyrr-¹³C₂ as an internal standard.

The use of an isotopically labeled internal standard like Fluroxypyrr-¹³C₂ is crucial as it co-elutes with the unlabeled analyte (fluroxypyrr) and experiences similar effects from the sample matrix and any variations during sample preparation and analysis. This minimizes errors and improves the reliability of the quantification.

Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard (e.g., Fluroxypyrr-¹³C₂) to the sample before any sample processing. The labeled

standard is chemically identical to the native analyte. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any losses during sample preparation or variations in instrument response.

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Caption: Principle of Isotope Dilution Mass Spectrometry for Fluroxypyrr Analysis.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from established methods for fluroxypyrr extraction from water.[2][3][4]

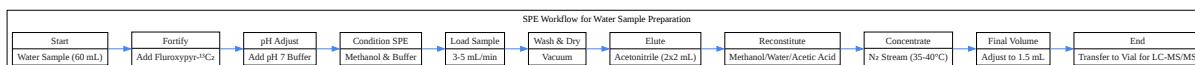
Materials:

- Water sample
- Fluroxypyrr-¹³C₂ internal standard solution
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- pH 7.00 buffer solution
- Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 200 mg, 6 mL or ISOLUTE ENV+)[2]
- Vacuum manifold for SPE
- Evaporator (e.g., TurboVap)
- Autosampler vials

Procedure:

- Sample Fortification: To a 60 mL water sample, add a known amount of Fluroxypyrr-¹³C₂ internal standard solution.
- pH Adjustment: Mix the sample with 6.0 mL of pH 7.00 buffer solution by shaking.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of pH 7.00 buffer solution.

- Sample Loading: Apply the water sample mixture to the conditioned SPE cartridge at a flow rate of 3-5 mL/minute.
- Cartridge Washing: After loading, discard the eluate and dry the cartridge under vacuum for approximately 20 minutes.
- Elution: Elute the analytes with two 2 mL portions of acetonitrile.
- Reconstitution: Collect the eluate in a tube containing 1.0 mL of a 50:50 (v/v) methanol:water solution with 0.1% acetic acid.
- Concentration: Concentrate the sample to approximately 0.9 mL using an evaporator at 35-40 °C under a gentle stream of nitrogen. Note: Do not allow the sample to evaporate to dryness.
- Final Volume Adjustment: Adjust the final volume to 1.5 mL with a 50:50 (v/v) methanol:water solution containing 0.1% acetic acid.
- Transfer: Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.



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